![molecular formula C14H12F2N2O2S B6351211 N'-(2,4-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide CAS No. 454675-05-9](/img/structure/B6351211.png)
N'-(2,4-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Comprehensive Analysis of N’-(2,4-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide Applications
Cancer Therapeutics
N’-(2,4-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide: may have potential applications in cancer treatment. Compounds with similar structures have been shown to inhibit cancer cell growth and affect Notch signaling, which is crucial in the progression of cancer . By targeting the Notch signaling pathway, these compounds can suppress tumor growth and angiogenesis, offering a novel approach to cancer therapeutics.
Anticonvulsant Activity
The compound’s structural analogs have demonstrated significant anticonvulsant activity . This suggests that N’-(2,4-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide could be developed into a new class of antiepileptic drugs with potentially fewer side effects and greater selectivity.
Neurological Research
Given its potential anticonvulsant properties, this compound could be used in neurological research to study the mechanisms of seizure disorders and the development of new therapeutic strategies.
Angiogenesis Inhibition
The ability to inhibit angiogenesis makes this compound a candidate for research into diseases where angiogenesis plays a critical role, such as macular degeneration and other proliferative diseases.
Cell Cycle Analysis
Compounds with similar structures have been used to study cell cycle arrest, particularly the G2-M transition . This application is vital for understanding cell proliferation and developing anti-proliferative drugs.
Molecular Pathway Studies
The compound can be used to dissect molecular pathways, such as the Notch signaling pathway, to understand the role of specific proteins in disease progression and treatment response .
Mechanism of Action
Target of Action
The primary target of N’-(2,4-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide is the JUN proto-oncogene, AP-1 transcription factor subunit (JUN, c-Jun) . c-Jun is an oncogenic transcription factor that promotes cancer progression, invasion, and adhesion .
Mode of Action
N’-(2,4-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide interacts with its target, c-Jun, through a mechanism of antagonism . This means it inhibits the function of c-Jun, thereby affecting the processes it regulates, such as cancer progression, invasion, and adhesion .
Biochemical Pathways
The compound affects the Notch signaling pathway . This pathway plays a crucial role in cell-cell communication, which is essential for cell differentiation, tissue development, and homeostasis . By inhibiting c-Jun, the compound reduces Notch-1 activation, leading to reduced expression of its downstream target protein Hes-1 .
Pharmacokinetics
It’s known that the compound can be administered intraperitoneally
Result of Action
The compound has been shown to significantly suppress the growth of pancreatic cancer tumor xenografts . It also inhibits the proliferation of various human and mouse pancreatic cancer cells while increasing activated caspase-3 . Additionally, it induces G2-M arrest and decreases the expression of cell-cycle-related proteins cyclin A1 and D1 while upregulating cyclin-dependent kinase inhibitor p21WAF1 .
Action Environment
It’s known that the compound’s efficacy can be affected by the genetic makeup of the cancer cells, including the presence of specific mutations in the notch signaling pathway
Safety and Hazards
properties
IUPAC Name |
N-[(E)-(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2S/c1-10-2-6-13(7-3-10)21(19,20)18-17-9-11-4-5-12(15)8-14(11)16/h2-9,18H,1H3/b17-9+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXMSULXSGUYMW-RQZCQDPDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=C(C=C(C=C2)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,4-Difluorobenzylidene)-4-methylbenzenesulfonohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.